molecular formula C14H15BrN2O2S B4286171 N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4286171
M. Wt: 355.25 g/mol
InChI Key: LRNZEPNGIOGORL-UHFFFAOYSA-N
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Description

N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom attached to a pyridine ring and an isopropyl group attached to a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.

    Sulfonation of 4-isopropylbenzene: 4-isopropylbenzene is sulfonated using sulfur trioxide or chlorosulfonic acid to produce 4-isopropylbenzenesulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of 5-bromo-2-pyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation and Reduction: Products include sulfoxides, sulfones, amines, and alcohols.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of advanced materials such as organic semiconductors and polymers.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations to produce active metabolites that exert their effects through similar mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-pyridinyl)-2-methylpropanamide
  • N-(5-bromo-2-pyridinyl)-2-pyridinecarboxamide
  • N-(5-bromo-2-pyridinyl)-2-methylcyclopropanecarboxamide

Uniqueness

N-(5-BROMOPYRIDIN-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropyl group on the benzene ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-10(2)11-3-6-13(7-4-11)20(18,19)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNZEPNGIOGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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